molecular formula C16H14N2OS B2949625 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline CAS No. 1203356-19-7

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline

Cat. No.: B2949625
CAS No.: 1203356-19-7
M. Wt: 282.36
InChI Key: SUJYMTRRHMUIPM-UHFFFAOYSA-N
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Description

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. The molecular structure incorporates both isoquinoline and pyridine moieties, scaffolds that are frequently explored for their diverse biological activities . Quinoline and isoquinoline derivatives are known to be investigated for various pharmacological properties, including potential anticancer , antimicrobial , and anti-tubercular activities . Researchers utilize such compounds as key intermediates or target molecules in structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . The specific mechanism of action and primary research applications for this compound are compound-specific and should be verified by the researcher. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methoxy-1-(pyridin-2-ylmethylsulfanyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-15-7-4-6-14-13(15)8-10-18-16(14)20-11-12-5-2-3-9-17-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJYMTRRHMUIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced isoquinoline derivatives

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisoquinoline: Lacks the pyridine-2-ylmethyl thio group, making it less versatile in terms of chemical reactivity.

    1-((Pyridin-2-ylmethyl)thio)isoquinoline: Lacks the methoxy group, which may affect its biological activity and solubility.

Uniqueness

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is unique due to the presence of both methoxy and pyridine-2-ylmethyl thio groups, which enhance its chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Isoquinoline derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline features a methoxy group and a pyridylmethylthio moiety attached to an isoquinoline scaffold. This structure is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit notable anticancer properties. A study evaluated various isoquinoline compounds for their antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinolineMCF-712.5
5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinolineHeLa15.3

These findings suggest that 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline may act as an effective anticancer agent, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of isoquinoline derivatives have also been documented. In vitro assays measuring nitric oxide production in activated macrophages revealed that 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline significantly reduced nitric oxide levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Anticancer Mechanism : A study explored the mechanism by which 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline induces apoptosis in cancer cells. The compound was shown to activate caspase pathways and modulate cell cycle progression.
  • Synergistic Effects : Another investigation assessed the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapy.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1-((pyridin-2-ylmethyl)thio)isoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoquinoline derivatives typically involves coupling pyridine-containing thiols with halogenated isoquinoline precursors. For example:

  • Key reagents : Potassium carbonate (K₂CO₃) in anhydrous DMF or acetonitrile under reflux .
  • Procedure : React 5-methoxyisoquinoline-1-thiol with (pyridin-2-ylmethyl) bromide in the presence of K₂CO₃ (2.5 equiv) at 80°C for 12–24 hours. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Q. What analytical techniques are essential for characterizing this compound, and how should spectral contradictions be resolved?

Methodological Answer:

  • Core Techniques :
    • NMR : Assign aromatic protons (δ 7.5–9.0 ppm for pyridine/isoquinoline) and methoxy groups (δ ~3.8 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR .
    • HRMS : Ensure molecular ion ([M+H]+^+) matches theoretical mass within 3 ppm error.
    • Elemental Analysis : Confirm C, H, N, S content (±0.3% tolerance).
  • Contradiction Resolution : If NMR signals suggest impurities, repeat purification or use preparative HPLC. Cross-validate with IR (C-S stretch at ~600–700 cm1^{-1}) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary solvent), PBS, and cell culture media. For DMSO stock solutions (10 mM), ensure ≤0.1% final concentration in assays to avoid cytotoxicity .
  • Bioavailability : If insoluble in aqueous buffers, use cyclodextrin-based solubilization or lipid nanoparticle encapsulation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what challenges arise in refinement?

Methodological Answer:

  • Crystallization : Use vapor diffusion with dichloromethane/hexane. Mount crystals on a diffractometer (Cu-Kα radiation) for data collection.
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include:
    • Disordered moieties : Apply ISOR/SADI restraints for pyridin-2-ylmethyl groups.
    • Twinned data : Use TWIN/BASF commands in SHELX .
  • Validation : Check R-factors (R1 < 0.05) and electron density maps (residual density ≤0.5 eÅ3^{-3}) .

Q. What strategies are effective in evaluating structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Assay Design :
    • Kinase Inhibition : Use recombinant EGFR/HER2 kinases in 96-well plates. Incubate compound (0.1–10 μM) with ATP (10 μM) and substrate (e.g., poly-Glu-Tyr). Quantify phosphorylation via ELISA .
    • Data Interpretation : Calculate IC50_{50} using nonlinear regression (GraphPad Prism). Compare with control inhibitors (e.g., gefitinib).

Q. How can computational modeling predict metabolic stability and guide derivatization?

Methodological Answer:

  • In Silico Tools :
    • Metabolism Prediction : Use Schrödinger’s QikProp to estimate CYP450 interactions. Focus on CYP3A4/2D6 liability sites (e.g., methoxy groups).
    • Docking : Perform Glide docking (PDB: 1M17 for EGFR) to identify critical hydrogen bonds (e.g., pyridine N with Lys721).
  • Derivatization : Replace metabolically labile methoxy groups with trifluoromethoxy or deuterated analogs .

Q. What experimental approaches validate synergistic effects in antifungal or anti-inflammatory studies?

Methodological Answer:

  • Anti-Inflammatory Models :
    • RAW264.7 Macrophages : Pre-treat cells with compound (1–20 μM) for 1 h, then stimulate with LPS (100 ng/mL). Measure TNF-α via ELISA .
    • Zebrafish Model : Use Tg(mpx::EGFP) larvae. Score neutrophil migration post-injury with/without compound (10 μM).
  • Synergy Testing : Combine with standard drugs (e.g., fluconazole) in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices .

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